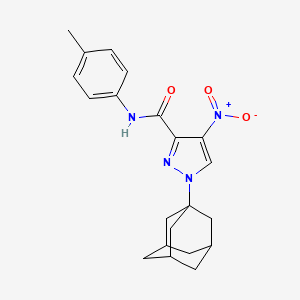
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as "Adapazar" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Adapazar is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Adapazar has been shown to exhibit several biochemical and physiological effects. In preclinical studies, Adapazar has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Adapazar has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, Adapazar has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Adapazar has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Adapazar has also been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. However, the limitations of Adapazar include its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Adapazar. One potential direction is the development of Adapazar as a therapeutic agent for the treatment of inflammatory disorders such as arthritis. Another potential direction is the development of Adapazar as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, Adapazar is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Adapazar is straightforward, and the compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. Further studies are needed to fully understand the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of Adapazar involves the reaction of 1-adamantylamine, 4-methylphenyl hydrazine, and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired compound with a good yield. The synthesis of Adapazar has been reported in several scientific journals, and the method has been optimized for better yields.
Applications De Recherche Scientifique
Adapazar has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Adapazar is in the field of medicinal chemistry. Adapazar has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been reported to have antitumor activity against several cancer cell lines. Adapazar has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle.
Propriétés
IUPAC Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-2-4-17(5-3-13)22-20(26)19-18(25(27)28)12-24(23-19)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNQBKUXUXAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
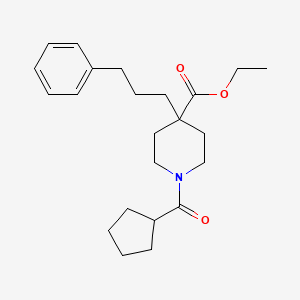
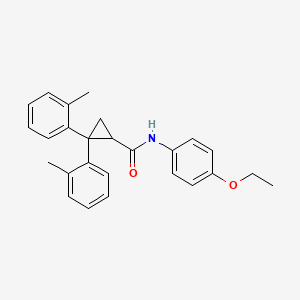
![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)
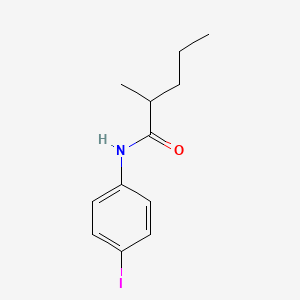
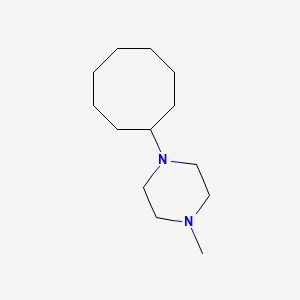
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)